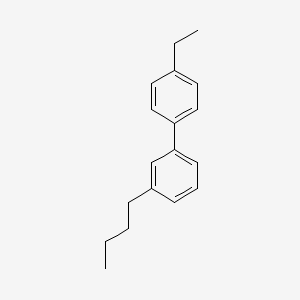
3-Butyl-4'-ethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-4’-ethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of a butyl group at the 3-position and an ethyl group at the 4’-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4’-ethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions may vary depending on the specific reagents used, but it generally occurs at elevated temperatures (around 80-100°C) and under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of 3-Butyl-4’-ethyl-1,1’-biphenyl may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated reactors can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-Butyl-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl structure into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene rings.
科学的研究の応用
3-Butyl-4’-ethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to molecular interactions and biological activity.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 3-Butyl-4’-ethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s biphenyl structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and oxidative processes. These reactions can modify the compound’s properties and influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
3-Butyl-4’-ethyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4,4’-di-tert-Butylbiphenyl: Known for its use in the production of homoallylic amine derivatives and lithium di-tert-butylbiphenylide.
4,4’-di-tert-Butyl-1,1’-biphenyl: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of 3-Butyl-4’-ethyl-1,1’-biphenyl lies in its specific substituents, which can influence its chemical behavior and potential applications. The presence of butyl and ethyl groups can affect the compound’s solubility, reactivity, and interactions with other molecules.
特性
CAS番号 |
110862-16-3 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
1-butyl-3-(4-ethylphenyl)benzene |
InChI |
InChI=1S/C18H22/c1-3-5-7-16-8-6-9-18(14-16)17-12-10-15(4-2)11-13-17/h6,8-14H,3-5,7H2,1-2H3 |
InChIキー |
FCXCBUIQKPSPPH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=CC=C1)C2=CC=C(C=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


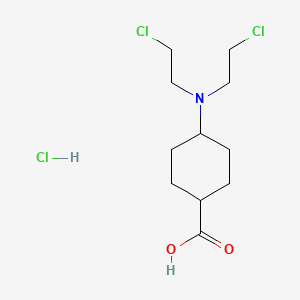
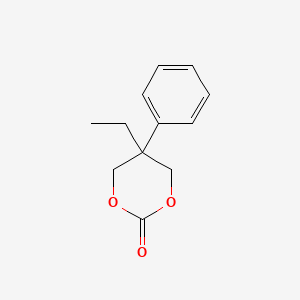
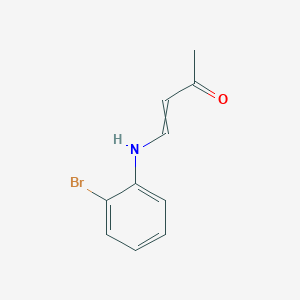

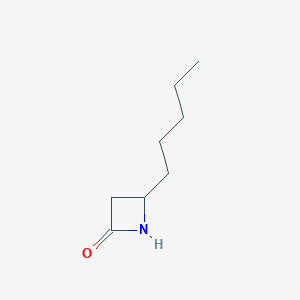
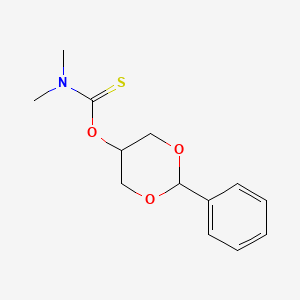

![2,4,5-Tribromo-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole](/img/structure/B14338504.png)
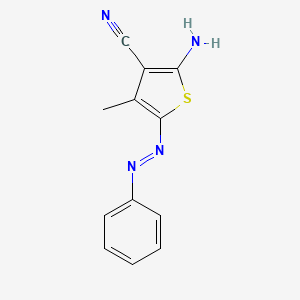
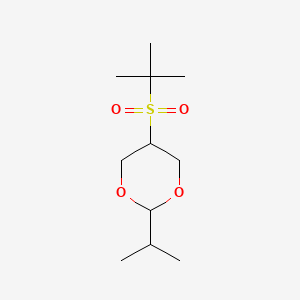
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)



